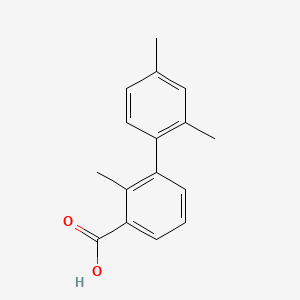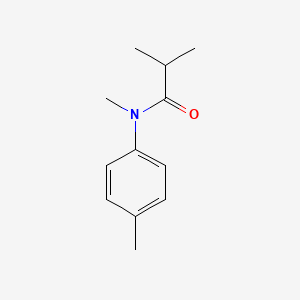
N,2-dimethyl-N-(4-methylphenyl)propanamide
Descripción general
Descripción
2-NMC is an anilide.
Aplicaciones Científicas De Investigación
Antibacterial Activity
N,2-dimethyl-N-(4-methylphenyl)propanamide derivatives have been explored for their antibacterial properties. A study conducted by Tumosienė et al. (2012) synthesized various derivatives from 3-[(4-methylphenyl)amino]propanehydrazide. Among these, specific compounds exhibited good antibacterial activity against Rhizobium radiobacter (Tumosienė, I., Jonuškienė, I., Kantminienė, K., & Beresnevičius, Z. (2012).
Glucocorticoid Receptor Modulators
2,2-dimethyl-3,3-diphenyl-propanamides, including this compound derivatives, have been identified as novel glucocorticoid receptor modulators. Research by Yang et al. (2010) suggests that these derivatives have significant potential as anti-inflammatory agents with reduced side effects compared to traditional glucocorticoids (Yang, B., Weinstein, D. S., et al. (2010).
Photochemical Applications
The photoreactions of related compounds, such as N,N-dimethylpyruvamide, have been studied for their potential applications in organic photochemistry. Shima et al. (1984) investigated the photoreactions of N,N-dimethylpyruvamide in different solvents, indicating potential applications in synthesizing various organic compounds (Shima, K., Tanabe, K., et al. (1984).
Supramolecular Assemblies
Research by Cutrone et al. (2017) involved the formation of supramolecular assemblies using amphiphilic derivatives of N-methyl glycine and N,N dimethyl β-alanine, which are structurally related to this compound. These assemblies have potential applications in biomedical fields like drug delivery or tissue regeneration (Cutrone, N. M., Dorilio, J. R., et al. (2017).
Quantum Chemical Studies in Prostatic Carcinoma Drugs
This compound derivatives have been studied for their role in treating prostate cancer. Otuokere and Amaku (2015) conducted quantum chemical studies on bicalutamide, a drug used for treating prostate cancer, which is chemically similar to this compound (Otuokere, I., & Amaku, F. J. (2015).
Muscle Relaxant and Anticonvulsant Activities
Derivatives of this compound have been examined for their muscle relaxant and anticonvulsant properties. A study by Tatee et al. (1986) on N-substituted propanamide derivatives revealed promising results in this regard (Tatee, T., Narita, K., et al. (1986).
Propiedades
IUPAC Name |
N,2-dimethyl-N-(4-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(2)12(14)13(4)11-7-5-10(3)6-8-11/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXHTKZVPMDHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801342839 | |
| Record name | N,2-Dimethyl-N-(4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849642-09-7 | |
| Record name | N,2-Dimethyl-N-(4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


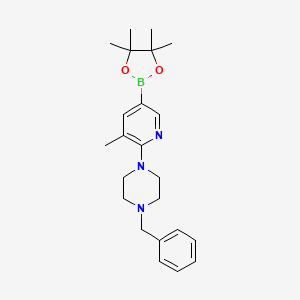
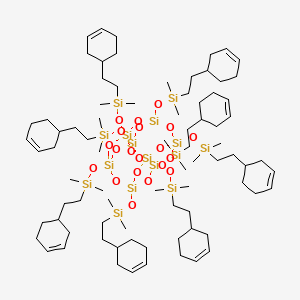
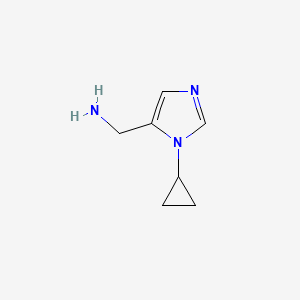

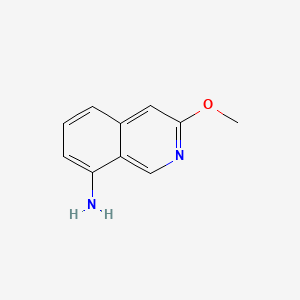
![2-[4-(2-Methylsulfonylphenyl)piperazin-1-yl]-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B593813.png)
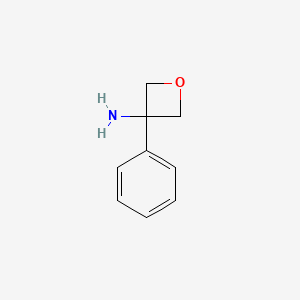
![2h-[1,2]Thiazino[2,3-a]benzimidazole](/img/structure/B593816.png)
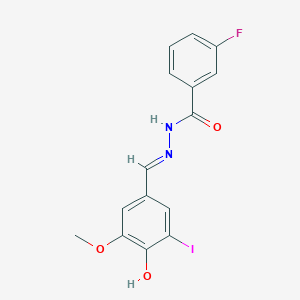
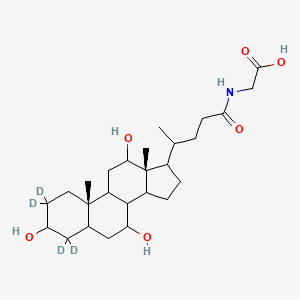
![1-Chloro-7-nitro-1,2-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B593821.png)

